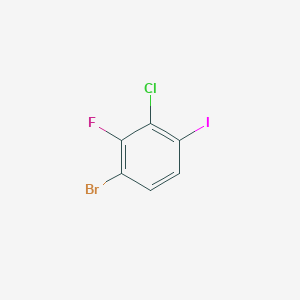

4-Bromo-2-chloro-3-fluoroiodobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

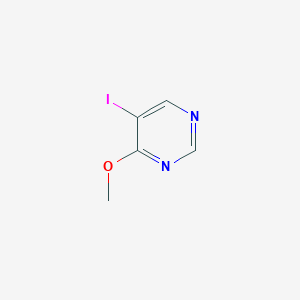

4-Bromo-2-chloro-3-fluoroiodobenzene, also known as 2-chloro-1-fluoro-4-iodobenzene [IUPAC name], is a polyhalobenzene . It is a pyrrole with a carbazole ring system .

Synthesis Analysis

This compound is synthesized by the reaction of iodobenzene and chloroform, followed by the addition of ammonium chloride . The iodide and bromide functional groups are preferred in metal-catalysed cross-coupling reactions .Molecular Structure Analysis

The molecular formula of 4-Bromo-2-chloro-3-fluoroiodobenzene is C6H2BrClFI . It has a molecular weight of 335.34 .Chemical Reactions Analysis

The fluoride group in this compound is favorable for nucleophilic aromatic substitution, i.e., nucleophilic displacement of the fluorine atom with the amine derivative, creating a substituted aryl amine bond . It also participates in the synthesis of 3-carboxythiophene analogs .Physical And Chemical Properties Analysis

4-Bromo-2-chloro-3-fluoroiodobenzene has unique chemical and physical properties, including its ability to form stable complexes with other molecules, its high solubility in organic solvents, and its low toxicity. It has a molecular weight of 335.34 .Applications De Recherche Scientifique

Electrochemical Fluorination

- Electrochemical Fluorination in Halobenzenes : A study examined the electrochemical fluorination of various halobenzenes, including chloro-, bromo-, and fluorobenzene compounds. This process involves cathodic dehalogeno-defluorination and anodic oxidation, producing various halogenated and fluorinated compounds (Horio et al., 1996).

Synthesis of Radiochemicals

- One-Step Preparation of Fluorine-18 Labelled Synthons : Research on the preparation of fluorine-18 labelled compounds, including fluorobromo- and fluoroiodobenzene, used as precursors in organometallic nucleophilic reagents. This research is significant for medical imaging and diagnostics (Gail & Coenen, 1994).

Vibrational Spectra Analysis

- Vibrational Spectra in Halobenzene Cations : A study focused on the vibrational spectra of halobenzene cations, including fluoro-, chloro-, bromo-, and iodobenzene, to understand their electronic states and ionization energies. This is vital in spectroscopy and molecular physics (Kwon, Kim & Kim, 2002).

Photoreactions and Chemical Interactions

- Photoreactions with Cyclopentene : The photoreactions of various halobenzenes, including chloro-, bromo-, and iodobenzene, with cyclopentene were studied, showing different reaction patterns. Such studies are crucial in understanding chemical interactions under light exposure (Bryce-smith, Dadson & Gilbert, 1980).

Electrolyte Additives in Batteries

- Use as Electrolyte Additives in Lithium-Ion Batteries : A novel bi-functional electrolyte additive for lithium-ion batteries was studied using compounds like 4-bromo-2-fluoromethoxybenzene. The additive improved overcharge protection and fire retardancy in batteries, demonstrating the chemical's potential in energy storage technology (Zhang, 2014).

Safety And Hazards

Propriétés

IUPAC Name |

1-bromo-3-chloro-2-fluoro-4-iodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFI/c7-3-1-2-4(10)5(8)6(3)9/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDCMTZSIZCQSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)F)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-chloro-3-fluoroiodobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-dimethyl-3-pentyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2409263.png)

![2-phenoxy-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}nicotinohydrazide](/img/structure/B2409268.png)

![3-(4-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide](/img/structure/B2409276.png)

![2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2409279.png)

![ethyl [3-(2-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate](/img/structure/B2409282.png)

![1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B2409283.png)